N-[2-(hydroxymethyl)phenyl]-2-naphthalen-2-yloxyacetamide
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Overview
Description
N-[2-(hydroxymethyl)phenyl]-2-naphthalen-2-yloxyacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a naphthalen-2-yloxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(hydroxymethyl)phenyl]-2-naphthalen-2-yloxyacetamide typically involves the reaction of 2-naphthalen-2-yloxyacetic acid with 2-(hydroxymethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[2-(hydroxymethyl)phenyl]-2-naphthalen-2-yloxyacetamide can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a formyl or carboxyl group.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of formyl or carboxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry: N-[2-(hydroxymethyl)phenyl]-2-naphthalen-2-yloxyacetamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology: The compound has potential applications in the development of biologically active molecules. It can be used in the synthesis of pharmaceuticals and as a probe in biochemical studies.
Medicine: In medicinal chemistry, this compound can be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings. It may also find applications in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-2-naphthalen-2-yloxyacetamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the naphthalen-2-yloxyacetamide moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- N-[2-(hydroxymethyl)phenyl]acetamide
- N-[2-(hydroxymethyl)phenyl]-2-phenoxyacetamide
- N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide
Comparison: N-[2-(hydroxymethyl)phenyl]-2-naphthalen-2-yloxyacetamide is unique due to the presence of the naphthalen-2-yloxy group, which imparts distinct hydrophobic and electronic properties. This makes it different from other similar compounds that may have different substituents on the phenyl or acetamide moieties. The unique structure of this compound can lead to different reactivity and biological activity profiles compared to its analogs.
Properties
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-12-16-7-3-4-8-18(16)20-19(22)13-23-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,21H,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYNBTCARKOGBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=CC=C3CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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